molecular formula C8H11N3OS B6142546 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide CAS No. 114698-30-5

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide

Cat. No. B6142546
CAS RN: 114698-30-5
M. Wt: 197.26 g/mol
InChI Key: FPJJNQXLIVTTNU-UHFFFAOYSA-N
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Description

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide (TOMC) is a small molecule that has been studied for its potential applications in biochemistry and medicinal chemistry. TOMC has been shown to possess a variety of biochemical and physiological effects, which makes it a promising candidate for drug development.

Scientific Research Applications

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide has been studied for its potential applications in biochemistry and medicinal chemistry. It has been used as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in transcriptional regulation and gene expression. It has also been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is not yet fully understood. However, it has been proposed that 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide binds to the active site of HDAC, which inhibits its activity. This, in turn, leads to an increase in the acetylation of histones, resulting in the transcriptional activation of genes.
Biochemical and Physiological Effects
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is able to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins, and to modulate the expression of genes involved in inflammation and immunity.

Advantages and Limitations for Lab Experiments

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for drug development. However, there are a few limitations that should be considered when conducting lab experiments with 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide. First, 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is a small molecule and is therefore difficult to purify and isolate. Second, 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is unstable and decomposes quickly in the presence of light and heat. Finally, 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is toxic and should be handled with caution.

Future Directions

Despite its limitations, 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide has potential applications in biochemistry and medicinal chemistry. Future research should focus on elucidating the mechanism of action of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide and exploring its potential therapeutic applications. Additionally, further studies should be conducted to optimize the synthesis of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide and to develop methods for its purification and isolation. Finally, research should be conducted to evaluate the safety and efficacy of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide in preclinical and clinical trials.

Synthesis Methods

2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide can be synthesized through a multi-step process involving the reaction of 2-amino-5,6-dimethylpyridin-3-ol with ethyl chloroformate, followed by a reaction with carbon disulfide and piperidine. The reaction is carried out under basic conditions and yields 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide as the main product.

properties

IUPAC Name

2,5,6-trimethyl-3-oxopyridazine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-4-5(2)10-11(3)8(12)6(4)7(9)13/h1-3H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJJNQXLIVTTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide

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